molecular formula C13H11NO B1219908 Salicylideneaniline CAS No. 779-84-0

Salicylideneaniline

Cat. No. B1219908
CAS RN: 779-84-0
M. Wt: 197.23 g/mol
InChI Key: QIYHCQVVYSSDTI-UHFFFAOYSA-N
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Patent
US09437828B2

Procedure details

To a mixture of salicylaldehyde (40 mL, 45.84 g, 375.37 mmol)) and aniline (22 mL, 31.72 g, 374.66 mmol), was added ethanol (90 mL), 8 drops of concentrated hydrochloric acid and water (10 mL). This reaction mixture was refluxed for one hour, allowed to cool to room temperature and left in the refrigerator over the weekend. A large quantity of orange solid was formed after 2 hours in the refrigerator. It was filtered off and washed with ethanol. Recrystallisation from ethanol afforded 31.53 g of product.
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1](=O)[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4].[NH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.C(O)C>Cl.O>[CH:1](=[N:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4]

Inputs

Step One
Name
Quantity
40 mL
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)=O
Name
Quantity
22 mL
Type
reactant
Smiles
NC1=CC=CC=C1
Step Two
Name
Quantity
90 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
This reaction mixture was refluxed for one hour
Duration
1 h
WAIT
Type
WAIT
Details
left in the refrigerator over the weekend
CUSTOM
Type
CUSTOM
Details
A large quantity of orange solid was formed after 2 hours in the refrigerator
Duration
2 h
FILTRATION
Type
FILTRATION
Details
It was filtered off
WASH
Type
WASH
Details
washed with ethanol
CUSTOM
Type
CUSTOM
Details
Recrystallisation from ethanol

Outcomes

Product
Name
Type
product
Smiles
C(C=1C(O)=CC=CC1)=NC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 31.53 g
YIELD: CALCULATEDPERCENTYIELD 42.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.